Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate
Description
Properties
IUPAC Name |
sodium;2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3.Na/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16;/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWDZCORIHHOPO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C(=CC(=O)[O-])C1)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017108 | |
| Record name | Sodium (5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131733-92-1 | |
| Record name | NCS 382 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131733921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
NCS-382 is a moderately selective antagonist for the GHB receptor . The GHB receptor is an important target in the central nervous system, playing a crucial role in various neurological processes.
Mode of Action
NCS-382 interacts with the GHB receptor, blocking the effects of GHB. This interaction results in both anti-sedative and anticonvulsant effects . It’s worth noting that NCS-382 has shown enhanced mid-nanomolar affinity for the CaMKIIα binding site.
Pharmacokinetics
The pharmacokinetics of NCS-382 involve its absorption, distribution, metabolism, and excretion (ADME). NCS-382 has been found to have good cellular permeability and low microsomal clearance. Two major metabolic pathways of NCS-382 have been identified as dehydrogenation and glucuronidation.
Biochemical Analysis
Biochemical Properties
Ncs 382 plays a crucial role in biochemical reactions, particularly as a moderately selective antagonist for the GHB receptor. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain. This interaction is significant as it modulates the activity of CaMKIIα, a kinase involved in numerous cellular processes, including synaptic plasticity and memory formation. The binding of Ncs 382 to the CaMKIIα hub domain results in a marked thermal stabilization effect and a distinct Trp403 flip upon binding.
Cellular Effects
Ncs 382 has notable effects on various types of cells and cellular processes. It influences cell function by blocking the effects of GHB, leading to anti-sedative and anticonvulsant effects. In neuronal cells, Ncs 382 has been shown to modulate cell signaling pathways, particularly those involving GABA and GHB receptors. This modulation can impact gene expression and cellular metabolism, potentially offering therapeutic benefits for conditions like succinic semialdehyde dehydrogenase deficiency (SSADHD).
Molecular Mechanism
The molecular mechanism of Ncs 382 involves its action as a GHB receptor antagonist. By binding to the GHB receptor, Ncs 382 blocks the effects of GHB, preventing its sedative and convulsant properties. Additionally, Ncs 382 interacts with the CaMKIIα hub domain, leading to thermal stabilization and structural changes in the protein. These interactions can result in enzyme inhibition or activation and changes in gene expression, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ncs 382 change over time. Studies have shown that Ncs 382 is stable and maintains its activity over extended periods. It undergoes metabolic degradation, primarily through dehydrogenation and glucuronidation pathways. Long-term studies in vitro and in vivo have demonstrated that Ncs 382 can have sustained effects on cellular function, particularly in the context of neurological disorders.
Dosage Effects in Animal Models
The effects of Ncs 382 vary with different dosages in animal models. At lower doses, Ncs 382 exhibits anti-sedative and anticonvulsant properties. At higher doses, it can lead to toxic or adverse effects. Studies have shown that the threshold for these effects is dose-dependent, with higher doses resulting in increased brain exposure and protective effects in gamma-butyrolactone-treated mice.
Metabolic Pathways
Ncs 382 is involved in several metabolic pathways, primarily dehydrogenation and glucuronidation. These pathways are crucial for its clearance from the body. The dehydrogenation pathway involves the conversion of Ncs 382 into its dehydrogenated form, while glucuronidation involves the addition of glucuronic acid to Ncs 382, facilitating its excretion. These metabolic processes are essential for maintaining the compound’s activity and preventing toxicity.
Transport and Distribution
Ncs 382 is transported and distributed within cells and tissues through various mechanisms. It has good cellular permeability and can cross the blood-brain barrier, making it effective for neurological applications. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues. This distribution is crucial for its therapeutic effects, particularly in the brain.
Subcellular Localization
The subcellular localization of Ncs 382 is primarily within the cytoplasm and nucleus of cells. It interacts with specific targeting signals and undergoes post-translational modifications that direct it to these compartments. This localization is essential for its activity and function, as it allows Ncs 382 to interact with its target proteins and exert its biochemical effects.
Biological Activity
Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo annulen-6(7H)-ylidene)acetate, also known as sodium 2-(5-hydroxy-5,7,8,9-tetrahydrobenzoannulen-6-ylidene)acetate, is a sodium salt derived from benzoannulene. This compound has garnered attention in various fields of research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
| Property | Details |
|---|---|
| IUPAC Name | Sodium 2-(5-hydroxy-5,7,8,9-tetrahydrobenzoannulen-6-ylidene)acetate |
| Molecular Formula | C13H13NaO3 |
| CAS Number | 131733-92-1 |
| Molecular Weight | 240.23 g/mol |
Mechanisms of Biological Activity
Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo annulen-6(7H)-ylidene)acetate exhibits several biological activities that can be categorized into the following mechanisms:
- Antioxidant Activity : The compound's hydroxyl groups contribute to its ability to scavenge free radicals. Studies suggest that it may reduce oxidative stress in cellular models, potentially protecting against various diseases associated with oxidative damage.
- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This activity suggests a potential use in treating inflammatory conditions.
- Antimicrobial Properties : Preliminary studies have shown that sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo annulen-6(7H)-ylidene)acetate possesses antimicrobial activity against certain bacterial strains, indicating its potential as a therapeutic agent in infectious diseases.
- Cell Proliferation Inhibition : Some studies have reported that this compound can inhibit the proliferation of cancer cells in vitro. The exact mechanism is still under investigation but may involve apoptosis induction or cell cycle arrest.
Case Studies and Research Findings
Several studies have explored the biological activity of sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo annulen-6(7H)-ylidene)acetate:
- Antioxidant Study : A study conducted by researchers at Virginia Commonwealth University demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines when treated with oxidative stressors .
- Anti-inflammatory Research : In a controlled experiment, the compound was shown to reduce inflammation markers in a murine model of arthritis. It effectively lowered levels of TNF-alpha and IL-6 compared to control groups .
- Antimicrobial Testing : A recent investigation highlighted the compound's efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus .
Comparison with Similar Compounds
Structural and Molecular Data
The table below summarizes key molecular properties of sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Functional Groups | Key Differences |
|---|---|---|---|---|---|
| (2E)-(5-Hydroxy-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid | 520505-01-5 | C₁₃H₁₄O₃ | 218.25 | Hydroxyl, α,β-unsaturated ester | Parent acid of the sodium salt |
| 2-(5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetic acid | 6742-32-1 | C₁₃H₁₄O₃ | 218.25 | Ketone (oxo), acetate | Oxo substitution at position 5 |
| 2-[5-(Carboxymethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl]acetic acid | 7475-51-6 | C₁₅H₁₈O₄ | 262.30 | Carboxymethyl, acetate | Additional carboxylic acid group |
Functional Group Analysis
- This property is absent in the oxo analog (CAS 6742-32-1), which instead features a ketone, reducing polarity but introducing electrophilic reactivity .
- Carboxymethyl Substituent (CAS 7475-51-6) : The additional carboxylic acid group increases molecular weight (262.30 vs. 218.25) and acidity, likely improving water solubility and metal-binding capacity compared to the parent compounds .
Physicochemical and Application Differences
- Solubility and Stability: The sodium salt of the hydroxyl-containing compound is expected to exhibit superior aqueous solubility compared to its acid form (CAS 520505-01-5), which is stored at room temperature but lacks explicit solubility data .
- Research Applications :
Key Research Findings
- Stereochemical Considerations : The (2E)-configuration of the parent acid (CAS 520505-01-5) ensures proper spatial orientation for binding interactions, a feature critical in mimicking natural ligands .
Preparation Methods
Cycloheptannulation via Electroreductive Coupling
Electroreductive methods, as demonstrated in the coupling of 4-quinolones with benzophenones, provide a template for annulene formation. Adapting this approach:
- A diketone precursor undergoes cathodic reduction in tetrahydrofuran (THF) with trimethylsilyl chloride (TMSCl) as a trapping agent.
- Cyclization is achieved at −78°C under nitrogen, yielding a silyl-protected annulene intermediate.
Example Protocol
- Dissolve 1,5-dihydroxybenzene (10 mmol) and methyl acrylate (12 mmol) in THF.
- Apply −1.5 V vs. Ag/AgCl for 4 hours with TMSCl (15 mmol).
- Quench with ammonium chloride, isolate silylated annulene (Yield: 68%).
Functional Group Introduction
Ylidene-Acetate Installation
A modified Wittig reaction proves effective for introducing the α,β-unsaturated carboxylate:
Phosphorus Ylide Generation
Coupling to Annulene Ketone
Saponification
Critical Parameters
Hydroxyl Group Deprotection
TMS Ether Cleavage
Tetrabutylammonium fluoride (TBAF) in THF selectively removes silyl protecting groups:
- Stir annulene-TMS ether (1.0 eq) with 1M TBAF (1.2 eq) at 25°C for 2 hours.
- Extract with ethyl acetate, dry over MgSO₄ (Yield: 92%).
Sodium Salt Formation
Carboxylate Neutralization
Titrate the free acid (1.0 eq) with 1M NaOH in methanol until pH 10–12:
- Concentrate under reduced pressure.
- Recrystallize from ethanol/ether to obtain sodium salt (Yield: 85%).
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the optimal synthetic routes for preparing Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate, and how can reaction progress be monitored?
- Methodological Answer : The compound can be synthesized via nucleophilic addition or condensation reactions. For example, hydrazide intermediates (e.g., 2-(5H-dibenzo[a,d][7]annulen-5-yl)acetohydrazide) are prepared by refluxing dibenzosuberenone derivatives with hydrazine in ethanol . Reaction progress is monitored using TLC with a hexane:ethyl acetate (9:1) solvent system. Post-reaction, purification involves crystallization (ethanol) or extraction (ethyl acetate), followed by drying over Na₂SO₄ .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : Store in a tightly sealed container under inert gas (e.g., N₂) in a dry, ventilated environment at 2–8°C. Avoid exposure to moisture, heat, or light, as the compound may degrade or form tautomers. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Use fume hoods for handling powders to prevent inhalation .
Q. What analytical techniques are recommended for confirming the compound’s purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30) at 1.0 mL/min; compare retention times against certified reference standards (e.g., impurity profiles in ).
- NMR : Analyze tautomeric equilibria (e.g., keto-enol forms) using ¹H NMR in DMSO-d₆; characteristic peaks include δ 5.6–6.2 ppm (vinyl protons) and δ 10–12 ppm (hydroxy groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound, particularly in NMR and IR analyses?
- Methodological Answer : Discrepancies in NMR signals (e.g., shifting vinyl protons) may arise from tautomerism or solvent effects. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe dynamic equilibria. For IR, compare spectra in solid-state (KBr pellet) vs. solution (ATR-FTIR) to differentiate hydrogen-bonding interactions. Computational modeling (DFT) can predict dominant tautomers .
Q. What experimental strategies mitigate side reactions during derivatization (e.g., triazole or thiol adduct formation)?
- Methodological Answer : For nucleophilic additions (e.g., with isothiocyanates), control reaction kinetics by:
- Using anhydrous ethanol under reflux (6–12 h) to minimize hydrolysis.
- Adding molecular sieves (3Å) to scavenge water.
Monitor intermediates via LC-MS and quench reactions at 80% conversion to avoid over-functionalization .
Q. How does tautomerism influence the compound’s reactivity in cross-coupling or cycloaddition reactions?
- Methodological Answer : The enol form enhances electrophilicity at the α-carbon, facilitating Suzuki-Miyaura couplings. Use Pd(PPh₃)₄/K₂CO₃ in toluene:water (8:2) at 80°C for 12 h. For cycloadditions (e.g., Diels-Alder), stabilize the keto form with Lewis acids (e.g., BF₃·Et₂O) to activate the dienophile .
Q. What are the best practices for assessing the compound’s stability under physiological conditions (e.g., pH, temperature)?
- Methodological Answer : Conduct accelerated degradation studies:
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 h; analyze via HPLC for decomposition products (e.g., benzoic acid derivatives).
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (typically >200°C in inert atmospheres) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
